molecular formula C14H19NO3 B11166943 1-(Morpholin-4-yl)-2-phenoxybutan-1-one

1-(Morpholin-4-yl)-2-phenoxybutan-1-one

Cat. No.: B11166943
M. Wt: 249.30 g/mol
InChI Key: IGSSOXJIZCPYFI-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-phenoxybutan-1-one is an organic compound that features a morpholine ring and a phenoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-2-phenoxybutan-1-one typically involves the reaction of morpholine with 2-phenoxybutanone under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance yields .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)-2-phenoxybutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine or phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-phenoxybutan-1-one involves its interaction with various molecular targets. For instance, in biological systems, it may act as an antioxidant by neutralizing free radicals. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Uniqueness: 1-(Morpholin-4-yl)-2-phenoxybutan-1-one is unique due to its combination of a morpholine ring and a phenoxy group attached to a butanone backbone. This structure imparts specific chemical properties, making it suitable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenoxybutan-1-one

InChI

InChI=1S/C14H19NO3/c1-2-13(18-12-6-4-3-5-7-12)14(16)15-8-10-17-11-9-15/h3-7,13H,2,8-11H2,1H3

InChI Key

IGSSOXJIZCPYFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCOCC1)OC2=CC=CC=C2

Origin of Product

United States

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